molecular formula C18H10O2 B8222449 Pyrene-1,6-dicarbaldehyde

Pyrene-1,6-dicarbaldehyde

Cat. No.: B8222449
M. Wt: 258.3 g/mol
InChI Key: BOBUWRDJNRRYSN-UHFFFAOYSA-N
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Description

Pyrene-1,6-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two formyl groups attached to the 1 and 6 positions of the pyrene ring, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-1,6-dicarbaldehyde typically involves the formylation of pyrene. One common method is the Vilsmeier-Haack reaction, where pyrene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to ensure selective formylation at the 1 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality this compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Pyrene-1,6-dicarboxylic acid.

    Reduction: Pyrene-1,6-dimethanol.

    Substitution: Halogenated pyrene derivatives.

Scientific Research Applications

Pyrene-1,6-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

    Biology: Employed in the development of fluorescent probes and sensors due to its strong fluorescence properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials with applications in optoelectronics, photovoltaics, and nanotechnology.

Mechanism of Action

The mechanism of action of Pyrene-1,6-dicarbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can undergo nucleophilic addition, condensation, and other reactions, allowing the compound to interact with different molecular targets. In biological systems, its fluorescence properties enable it to act as a probe for detecting specific biomolecules and monitoring cellular processes.

Comparison with Similar Compounds

    Pyrene-1,8-dicarbaldehyde: Similar structure but with formyl groups at the 1 and 8 positions.

    1,6-Dibromopyrene: Bromine atoms instead of formyl groups at the 1 and 6 positions.

    Pyrene-1-carboxaldehyde: Only one formyl group at the 1 position.

Uniqueness: Pyrene-1,6-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and properties compared to other pyrene derivatives. This unique structure makes it particularly valuable for the synthesis of specialized materials and for applications requiring precise molecular interactions.

Properties

IUPAC Name

pyrene-1,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUWRDJNRRYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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